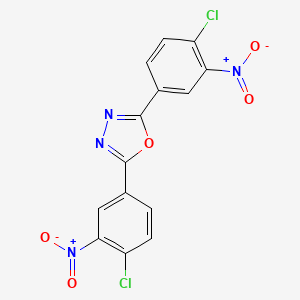

2,5-bis(4-chloro-3-nitrophenyl)-1,3,4-oxadiazole

Description

Significance of Oxadiazole Derivatives in Advanced Organic Chemistry

Oxadiazole derivatives are a class of compounds that have become indispensable in various scientific endeavors, largely due to the versatile nature of their core heterocyclic structure.

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the life sciences. wikipedia.orgeurekaselect.com Over 85% of all biologically active chemical entities contain a heterocycle. acs.org These scaffolds are integral components of numerous natural products, including vitamins, hormones, and alkaloids, as well as a vast array of synthetic pharmaceuticals and agrochemicals. eurekaselect.comnih.gov The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity, which can be fine-tuned to interact with specific biological targets. wikipedia.orgacs.org This structural diversity makes heterocyclic compounds essential building blocks in drug discovery, enabling medicinal chemists to develop novel therapeutic agents with improved efficacy and safety profiles. drugfuture.com

The 1,3,4-oxadiazole (B1194373) ring is a prominent five-membered heterocycle that has attracted considerable interest. wikipedia.org In medicinal chemistry, this scaffold is recognized as a "privileged structure" and a bioisostere for carboxylic acids, esters, and amides, meaning it can replace these groups in a molecule without significantly altering its biological activity. nih.govresearchgate.net Consequently, 1,3,4-oxadiazole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. nih.govwikiwand.comijpsnonline.com Beyond pharmaceuticals, these compounds have found applications in materials science as fluorescent agents, laser dyes, optical brighteners, and electron-transporting materials in organic light-emitting diodes (OLEDs). researchgate.netorganic-chemistry.org

Historical Perspective on the Development and Research of Substituted 1,3,4-Oxadiazoles

The exploration of 1,3,4-oxadiazole chemistry has a rich history, evolving from fundamental synthesis to complex molecular design. The first preparation of the parent, unsubstituted 1,3,4-oxadiazole was achieved through the thermolysis of N,N'-diformylhydrazine. mdpi.com

Historically, the most common and enduring method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles has been the cyclodehydration of N,N'-diacylhydrazines. mdpi.comnih.gov This transformation traditionally employed strong dehydrating agents such as phosphorus pentoxide, polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), and concentrated sulfuric acid. mdpi.comnih.gov Another classical approach involves the oxidative cyclization of N-acylhydrazones, which are typically prepared by condensing an acid hydrazide with an aldehyde. nih.govmdpi.com

Over the decades, research has focused on developing milder, more efficient, and environmentally benign synthetic methodologies. This has led to the use of a wide array of modern reagents and catalysts, including triflic anhydride, tosyl chloride, and various metal catalysts. nih.gov More recent innovations include the application of microwave-assisted synthesis and green chemistry principles to improve reaction times and yields while reducing waste. eurekaselect.commdpi.com The continuous development of these synthetic strategies has significantly broadened the accessibility and diversity of substituted 1,3,4-oxadiazoles for various scientific applications.

Structural Features and Electronic Characteristics of the 1,3,4-Oxadiazole Ring System

The chemical behavior and utility of 1,3,4-oxadiazole derivatives are directly linked to the inherent structural and electronic properties of the core ring system.

Among the different isomers of oxadiazole, the 1,3,4-isomer is known to be particularly stable. eurekajournals.com Computational studies have confirmed that 1,3,4-oxadiazole is more stable than its 1,2,3-, 1,2,4-, and 1,2,5-isomers. eurekajournals.com This stability is a key factor in its widespread use as a scaffold in the design of functional molecules. When the ring is substituted, particularly with aryl groups, its stability is further enhanced. nih.gov

The 1,3,4-oxadiazole ring is inherently electron-deficient. organic-chemistry.org This is due to the presence of one highly electronegative oxygen atom and two pyridine-like nitrogen atoms, which exert a strong electron-withdrawing inductive effect. researchgate.net This low electron density makes electrophilic substitution reactions directly on the carbon atoms of the oxadiazole ring extremely difficult. organic-chemistry.orgnih.gov

The electronic nature of the ring is significantly influenced by the substituents at the 2- and 5-positions. The presence of strong electron-withdrawing groups, such as the chloro (–Cl) and nitro (–NO₂) groups found in 2,5-bis(4-chloro-3-nitrophenyl)-1,3,4-oxadiazole, further depletes the electron density of the attached phenyl rings. This electronic modification is often a deliberate strategy in medicinal chemistry, as it can enhance the molecule's interaction with biological targets and thereby increase its pharmacological activity. For instance, the presence of halogen atoms and nitro groups on the aromatic rings attached to an oxadiazole core has been shown to enhance antibacterial and antioxidant activities, respectively. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(4-chloro-3-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2N4O5/c15-9-3-1-7(5-11(9)19(21)22)13-17-18-14(25-13)8-2-4-10(16)12(6-8)20(23)24/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJOUQBOFCTFFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NN=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180084 | |

| Record name | 1,3,4-Oxadiazole, 2,5-bis(4-chloro-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25423-74-9 | |

| Record name | 1,3,4-Oxadiazole, 2,5-bis(4-chloro-3-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025423749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC176077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Oxadiazole, 2,5-bis(4-chloro-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for 2,5 Bis 4 Chloro 3 Nitrophenyl 1,3,4 Oxadiazole

Retrosynthetic Analysis and Strategic Disconnections of the Target Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For a symmetrical 2,5-disubstituted 1,3,4-oxadiazole (B1194373) like 2,5-bis(4-chloro-3-nitrophenyl)-1,3,4-oxadiazole, the primary strategic disconnections involve the C-O bonds of the heterocyclic ring.

The most common disconnection strategy breaks the oxadiazole ring across the O1-C2 and O1-C5 bonds, leading to a key intermediate, N,N'-bis(4-chloro-3-nitrobenzoyl)hydrazine (a 1,2-diacylhydrazine). nih.gov This intermediate is central to many synthetic routes and can be formed by reacting two equivalents of a suitable 4-chloro-3-nitrobenzoic acid derivative.

Further disconnection of the 1,2-diacylhydrazine intermediate reveals two primary pathways:

Acyl Hydrazide Route: Disconnecting the N-acyl bond leads to 4-chloro-3-nitrobenzoyl hydrazide and an acylating agent like 4-chloro-3-nitrobenzoyl chloride.

Carboxylic Acid Route: Alternatively, the diacylhydrazine can be conceptually derived from the condensation of two molecules of 4-chloro-3-nitrobenzoic acid with hydrazine (B178648).

A secondary, less common retrosynthetic approach involves disconnecting one C-N and one C-O bond, which points towards an oxidative cyclization pathway starting from an acylhydrazone. This acylhydrazone would be formed from the condensation of 4-chloro-3-nitrobenzoyl hydrazide and 4-chloro-3-nitrobenzaldehyde. Each of these precursors can be traced back to the fundamental starting material, 4-chloro-3-nitrobenzoic acid.

Conventional and Emerging Synthetic Routes to 2,5-Disubstituted 1,3,4-Oxadiazoles

The synthesis of the target compound can be achieved through various established and modern methodologies, which primarily differ in the method used to construct and cyclize the core intermediate.

The successful synthesis of the target oxadiazole is critically dependent on the efficient preparation of its key precursors, which are all derived from 4-chloro-3-nitrobenzoic acid.

4-chloro-3-nitrobenzoic acid: This essential starting material is typically synthesized by the nitration of p-chlorobenzoic acid. guidechem.comprepchem.com The reaction is commonly carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, with careful temperature control to ensure regioselectivity and prevent over-nitration. prepchem.com

4-chloro-3-nitrobenzoyl chloride: The conversion of the carboxylic acid to its more reactive acyl chloride derivative is a standard procedure. This is achieved by treating 4-chloro-3-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent. rsc.org

4-chloro-3-nitrobenzoic acid hydrazide: Acid hydrazides are pivotal intermediates. The synthesis of 4-chloro-3-nitrobenzoic acid hydrazide typically involves a two-step process: esterification of the parent carboxylic acid (e.g., with methanol (B129727) to form methyl 4-chloro-3-nitrobenzoate) followed by hydrazinolysis, where the ester is refluxed with hydrazine hydrate (B1144303). nih.gov

| Precursor | Typical Starting Material(s) | Key Reagent(s) | Reference |

|---|---|---|---|

| 4-chloro-3-nitrobenzoic acid | p-chlorobenzoic acid | Conc. HNO₃ / Conc. H₂SO₄ | guidechem.comprepchem.com |

| 4-chloro-3-nitrobenzoyl chloride | 4-chloro-3-nitrobenzoic acid | Thionyl chloride (SOCl₂) | rsc.org |

| 4-chloro-3-nitrobenzoic acid hydrazide | 4-chloro-3-nitrobenzoic acid methyl ester | Hydrazine hydrate (H₂NNH₂·H₂O) | nih.gov |

The final and crucial step in the synthesis is the formation of the 1,3,4-oxadiazole ring from the prepared precursors.

The most conventional and widely used method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.gov For the target compound, N,N'-bis(4-chloro-3-nitrobenzoyl)hydrazine would be subjected to a strong dehydrating agent. Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation, which typically proceeds by refluxing the diacylhydrazine in excess POCl₃. nih.govnih.gov The reaction mixture is then carefully poured onto crushed ice to hydrolyze the excess reagent and precipitate the oxadiazole product. nih.gov

Other dehydrating agents that can be employed include thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and sulfuric acid (H₂SO₄). biointerfaceresearch.com The general reaction involves the initial formation of the diacylhydrazine by reacting 4-chloro-3-nitrobenzoyl hydrazide with 4-chloro-3-nitrobenzoyl chloride, followed by in situ or subsequent cyclization. nih.gov

| Dehydrating Agent | Typical Conditions | Comments | Reference |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in solvent | Highly effective and widely used for both symmetrical and asymmetrical oxadiazoles. | nih.govnih.gov |

| Thionyl Chloride (SOCl₂) | Reflux | Also a common and effective reagent. | biointerfaceresearch.com |

| Polyphosphoric Acid (PPA) | High temperature (120-160 °C) | Acts as both catalyst and solvent. | eurekajournals.com |

| Sulfuric Acid (H₂SO₄) | Concentrated, often with heating | A classic but harsh dehydrating agent. | biointerfaceresearch.com |

An alternative to dehydration is the oxidative cyclization of acylhydrazones. biointerfaceresearch.com This pathway involves two steps: first, the condensation of an acid hydrazide with an aldehyde to form an acylhydrazone intermediate. For the target molecule, this would require reacting 4-chloro-3-nitrobenzoyl hydrazide with 4-chloro-3-nitrobenzaldehyde. The resulting N'-(4-chloro-3-nitrobenzylidene)-4-chloro-3-nitrobenzohydrazide is then cyclized in the presence of an oxidizing agent.

A variety of oxidizing systems have been developed for this transformation. A practical and transition-metal-free approach utilizes molecular iodine (I₂) in the presence of a base like potassium carbonate. acs.orgjchemrev.com Other common oxidants include Dess–Martin periodinane, (diacetoxyiodo)benzene, and catalytic systems like Fe(III)/TEMPO with oxygen. organic-chemistry.org These methods often proceed under milder conditions than classical dehydration reactions. organic-chemistry.org

In recent years, green chemistry principles have driven the development of more sustainable synthetic methods. Catalyst-free and visible-light-promoted reactions represent the frontier in this area.

Catalyst-Free Approaches: Some methods achieve cyclization under solvent-free conditions using grinding techniques. For instance, an aromatic hydrazide and an aldehyde can be ground together with a catalytic amount of molecular iodine to form the oxadiazole, avoiding the need for bulk solvents and simplifying workup. researchgate.net

Visible-Light-Promoted Cyclization: Photoredox catalysis has emerged as a powerful tool for organic synthesis. acs.orgbohrium.com These reactions can proceed under very mild conditions, often at room temperature, using visible light as the energy source. nih.govresearchgate.net For the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, methods have been developed that involve the visible-light-promoted cyclization of aldehydes with hypervalent iodine(III) reagents, a process that can proceed without any external photocatalyst. acs.orgnih.gov Another approach is the photo-mediated oxidative cyclization of acylhydrazones, which can be initiated by UV or visible light, sometimes without any catalyst or strong oxidant, using molecular oxygen as the terminal oxidant. rsc.orgscispace.com These modern techniques offer attractive alternatives to conventional methods, often providing high yields with reduced environmental impact. nih.govrsc.org

Cyclization Reactions for 1,3,4-Oxadiazole Ring Formation

Multi-Component Reactions (MCRs) and Sequential Strategies (e.g., Ugi-tetrazole/Huisgen sequence)

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, represent a highly efficient approach for constructing complex molecules. These reactions are advantageous as they reduce the number of synthetic steps, energy consumption, and waste production, aligning with the principles of green chemistry.

For the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a notable sequential strategy is the Ugi-tetrazole/Huisgen rearrangement sequence. This metal-free protocol begins with a Ugi four-component reaction to form a tetrazole intermediate. For the specific synthesis of this compound, this would conceptually involve the reaction of 4-chloro-3-nitrobenzaldehyde, an amine, an isocyanide, and an azide (B81097) source. The resulting tetrazole intermediate is then subjected to a Huisgen rearrangement. This step involves N-acylation of the tetrazole, followed by a thermal or acid-catalyzed rearrangement that eliminates nitrogen gas and proceeds through ring-opening and subsequent cyclization to yield the final 1,3,4-oxadiazole ring. This sequence is valued for its functional group tolerance and the ability to generate diverse libraries of oxadiazole derivatives.

The plausible mechanism involves the deprotection of the initially formed tetrazole, followed by N-acylation with an acyl chloride (in this case, 4-chloro-3-nitrobenzoyl chloride). The unstable N-acylated tetrazole then undergoes the Huisgen rearrangement, leading to the desired 2,5-disubstituted 1,3,4-oxadiazole.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing reaction time and environmental impact. Key parameters include the choice of catalysts, reagents, solvents, temperature, and pressure.

The synthesis of 1,3,4-oxadiazoles often involves cyclodehydration or oxidative cyclization steps, where the choice of reagents and catalysts is paramount.

Dehydrating Agents: One of the most common methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. This transformation requires potent dehydrating agents. Phosphorus oxychloride (POCl₃) is a frequently used reagent for this purpose, effectively promoting the ring closure. Other reagents that can be employed include thionyl chloride, phosphorus pentoxide, and polyphosphoric acid.

Oxidizing Agents: An alternative route involves the oxidative cyclization of N-acylhydrazones. Various oxidizing agents can facilitate this reaction, including iodine, potassium permanganate, and copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). Copper-catalyzed reactions are particularly notable as they can proceed in the air, making them practical for large-scale synthesis.

Coupling Reagents: Modern synthetic methods may employ coupling reagents to facilitate the reaction between a hydrazide and a carboxylic acid. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) can be used to form the diacylhydrazine intermediate in situ, which then cyclizes to the oxadiazole.

| Reagent/Catalyst Class | Specific Example(s) | Role in Reaction | Typical Precursor |

|---|---|---|---|

| Dehydrating Agent | Phosphorus oxychloride (POCl₃), Thionyl chloride | Promotes ring closure by removing water | 1,2-Diacylhydrazine |

| Oxidizing Agent | Iodine (I₂), Copper(II) triflate (Cu(OTf)₂) | Facilitates oxidative C-O bond formation | N-Acylhydrazone |

| Coupling Agent | EDC.HCl, TBTU | Activates carboxylic acid for reaction with hydrazide | Carboxylic acid + Hydrazide |

The choice of solvent can significantly influence reaction rates, yields, and in some cases, the reaction pathway. Solvents can affect the solubility of reactants, stabilize transition states, and participate in the reaction mechanism.

For the synthesis of 1,3,4-oxadiazoles, a range of solvents can be used. Aprotic polar solvents like dimethylformamide (DMF) are often employed, particularly for reactions involving coupling reagents, as they can effectively dissolve a wide range of organic molecules and salts. Toluene is a common choice for cyclodehydration reactions using reagents like POCl₃, allowing for heating to reflux to drive the reaction to completion. In some cases, reactions can be performed under solvent-free conditions, which is a key principle of green chemistry. Microwave-assisted synthesis, for instance, can often be carried out without a solvent, leading to shorter reaction times and easier product isolation.

| Solvent | Type | Typical Application | Impact on Reaction |

|---|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | Coupling reactions, Cyclizations | Good solubility for reactants and reagents; can facilitate reactions at elevated temperatures. |

| Toluene | Nonpolar | Cyclodehydration with POCl₃ | Allows for azeotropic removal of water; suitable for high-temperature reflux. |

| Ethanol (B145695) | Polar Protic | Formation of hydrazides/hydrazones | Good solvent for hydrazides; often used in precursor synthesis. |

| None (Solvent-free) | N/A | Microwave-assisted synthesis, Mechanochemistry | Reduces waste, simplifies workup, can accelerate reaction rates. |

Temperature and pressure are fundamental parameters that control reaction kinetics. Most chemical reactions proceed faster at higher temperatures as molecules have more kinetic energy, leading to more frequent and energetic collisions. For many 1,3,4-oxadiazole syntheses, such as cyclodehydration, heating the reaction mixture to reflux is common practice to ensure the reaction goes to completion.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating of the reaction mixture. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. The application of microwave heating can also enable reactions to be performed at higher temperatures and pressures than are achievable at the solvent's boiling point under atmospheric pressure, further accelerating the synthesis.

Purification Techniques and Purity Assessment for Crystalline Products

The isolation and purification of the final product are critical steps to ensure its identity and quality. For crystalline solids like this compound, recrystallization is a primary purification method. This technique involves dissolving the crude product in a hot solvent in which it is highly soluble and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. Common solvents for recrystallization of oxadiazole derivatives include ethanol and DMF/ethanol mixtures.

Other purification techniques include:

Column Chromatography: Used to separate the target compound from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase.

Thin Layer Chromatography (TLC): Primarily used to monitor the progress of a reaction and to determine the purity of the product.

Purity assessment is typically performed using a combination of chromatographic and spectroscopic methods:

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the components of a mixture.

Spectroscopic Analysis: The structure and purity of the synthesized compound are confirmed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). These methods provide definitive information about the compound's functional groups, atomic connectivity, and molecular weight, confirming the successful synthesis of the target structure.

Comparative Analysis of Synthetic Pathways: Efficiency, Atom Economy, and Green Chemistry Principles

When evaluating synthetic routes, several factors beyond chemical yield are considered, including efficiency, atom economy, and adherence to green chemistry principles.

A comparison can be drawn between a traditional two-step synthesis (e.g., formation of a diacylhydrazine followed by cyclodehydration) and a modern multi-component reaction (e.g., Ugi-Huisgen sequence).

Atom Economy: Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Cyclodehydration reactions, which eliminate a molecule of water for each oxadiazole ring formed, have a lower atom economy than addition reactions. MCRs, while often involving condensation steps, are designed to maximize the incorporation of starting materials into the final structure.

Green Chemistry Principles: The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. Synthetic pathways can be evaluated against these principles:

Waste Prevention: MCRs and solvent-free reactions generate less waste compared to multi-step syntheses with extensive workups.

Energy Efficiency: Microwave-assisted synthesis is more energy-efficient than conventional heating due to reduced reaction times.

Safer Solvents and Reagents: Modern methods often seek to replace hazardous reagents like POCl₃ and toxic solvents with greener alternatives.

| Parameter | Traditional Pathway (e.g., Cyclodehydration) | Modern Pathway (e.g., MCR/Sequential) |

|---|---|---|

| Efficiency | Multiple steps, requires isolation of intermediates, longer overall time. | One-pot synthesis, fewer workup/purification steps, shorter reaction times. |

| Atom Economy | Lower, due to the elimination of small molecules like H₂O or HCl. | Generally higher as more reactant atoms are incorporated into the final product. |

| Green Chemistry | Often uses hazardous reagents (e.g., POCl₃) and large volumes of organic solvents. | Aligns better with green principles through step economy, potential for solvent-free conditions, and reduced waste. |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. Due to the C2 symmetry of 2,5-bis(4-chloro-3-nitrophenyl)-1,3,4-oxadiazole, the two substituted phenyl rings are chemically and magnetically equivalent, which simplifies the resulting spectra.

One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum is expected to display three distinct signals corresponding to the three non-equivalent aromatic protons on each phenyl ring. The electron-withdrawing nature of the nitro (NO₂) and chloro (Cl) groups, along with the oxadiazole ring, deshields these protons, shifting their resonances to a lower field (higher ppm values). The expected signals would correspond to H-6', H-2', and H-5' of the phenyl rings.

The ¹³C NMR spectrum provides information on the carbon framework. Due to the molecule's symmetry, eight distinct signals are anticipated: two for the oxadiazole ring carbons (C2 and C5, which are equivalent) and six for the unique carbons of the phenyl rings. The carbons of the oxadiazole ring are expected to resonate at a significant downfield shift, typically in the range of 160-165 ppm mdpi.com. Carbons directly attached to electronegative groups (chlorine and the nitro group) and the oxadiazole ring will also exhibit characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Oxadiazole C2/C5 | - | ~164 |

| Phenyl C1' | - | ~123 |

| Phenyl C2' | ~8.4 (d) | ~127 |

| Phenyl C3' | - | ~133 |

| Phenyl C4' | - | ~135 |

| Phenyl C5' | ~8.2 (dd) | ~129 |

Note: Data are predicted based on general principles and data for structurally similar compounds. Actual experimental values may vary.

While specific 2D NMR data for this compound are not widely published, these techniques are crucial for confirming structural assignments.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks. For this molecule, it would show correlations between the adjacent protons on the phenyl ring (e.g., between H-5' and H-6'), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the assigned proton signals to their corresponding carbon signals in the phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting fragments of a molecule. For instance, HMBC would show correlations from the phenyl protons (H-2' and H-6') to the C2 carbon of the oxadiazole ring, confirming the link between the phenyl and oxadiazole moieties.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show strong absorption bands corresponding to the stretching vibrations of the nitro group (NO₂), the C=N bond of the oxadiazole ring, and the C-O-C ether-like linkage within the ring. The presence of the aromatic rings would be confirmed by C-H and C=C stretching vibrations. The C-Cl bond also has a characteristic absorption in the fingerprint region.

Table 2: Characteristic FT-IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=N (Oxadiazole) | Stretching | 1620 - 1590 heteroletters.org |

| Aromatic C=C | Stretching | 1580 - 1450 |

| NO₂ | Asymmetric Stretching | 1550 - 1515 nih.gov |

| NO₂ | Symmetric Stretching | 1350 - 1300 nih.gov |

| C-O-C (Oxadiazole) | Stretching | 1080 - 1010 heteroletters.org |

Advanced Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. For this compound, with a molecular formula of C₁₄H₆Cl₂N₄O₅, HRMS is essential for confirmation. The theoretical monoisotopic mass is 379.97153 Da uni.lu. The detection of this mass with high accuracy (typically within 5 ppm) confirms the elemental composition. The characteristic isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) would also be observable.

Table 3: Predicted HRMS Data for C₁₄H₆Cl₂N₄O₅

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 380.97881 uni.lu |

| [M+Na]⁺ | 402.96075 uni.lu |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In an MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. This process provides detailed information about the molecule's connectivity and is invaluable for the structural elucidation of newly synthesized compounds.

For this compound, MS/MS analysis would reveal characteristic fragmentation patterns dominated by cleavages of the heterocyclic core and the substituted phenyl rings. The fragmentation behavior of 2,5-disubstituted-1,3,4-oxadiazoles often involves skeletal rearrangements and the loss of small, stable neutral molecules. researchgate.netcore.ac.uk

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ of this compound would likely initiate with the cleavage of the oxadiazole ring, which is a common fragmentation route for this class of compounds. researchgate.netresearchgate.net The fragmentation cascade could involve the loss of nitro groups (NO₂), chlorine atoms (Cl), and isocyanic acid (HNCO), as well as fissions that generate substituted benzoyl or phenyl cations.

Table 1: Plausible MS/MS Fragmentation Ions for Protonated this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 395.0 [M+H]⁺ | 349.0 | NO₂ | [M+H-NO₂]⁺ |

| 395.0 [M+H]⁺ | 210.0 | C₇H₃ClN₂O₃ | [4-chloro-3-nitrophenyl-C≡O]⁺ |

| 395.0 [M+H]⁺ | 182.0 | C₇H₃ClN₃O₃ | [4-chloro-3-nitrophenyl]⁺ |

| 349.0 | 303.0 | NO₂ | [M+H-2NO₂]⁺ |

| 210.0 | 182.0 | CO | [4-chloro-3-nitrophenyl]⁺ |

Note: This table represents a hypothetical fragmentation pattern based on known fragmentation behaviors of similar 1,3,4-oxadiazole (B1194373) structures. The exact m/z values would be determined experimentally.

X-ray Diffraction Studies for Molecular Geometry and Crystal Packing

Single Crystal X-ray Diffraction for Absolute Structure Determination and Conformation

Single crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's structure. Analysis of a high-quality single crystal of this compound would yield its absolute three-dimensional structure, confirming the connectivity of the atoms and revealing its preferred conformation in the solid state.

Table 2: Illustrative Single Crystal X-ray Diffraction Data for a Related Compound (2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.116 |

| b (Å) | 17.30 |

| c (Å) | 11.519 |

| β (°) | 102.441 |

| Volume (ų) | 995.6 |

| Z | 2 |

Source: Data from a study on 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole, presented for illustrative purposes. researchgate.net

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. It is essential for identifying the crystalline phase of a compound, detecting the presence of different polymorphs, and assessing material purity and uniformity. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific phase.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science, as different polymorphs can have distinct physical properties. PXRD analysis of this compound would be crucial for identifying any potential polymorphic forms that may arise from different synthesis or crystallization conditions. The diffraction pattern would consist of a series of peaks at specific diffraction angles (2θ), with the position and intensity of the peaks being characteristic of the crystal lattice of the substance. While no specific PXRD studies for this compound have been reported, this technique remains indispensable for routine characterization and quality control of the bulk crystalline material.

Microscopic Techniques for Morphological and Surface Characterization (e.g., SEM, TEM, AFM)

Microscopic techniques are employed to visualize the morphology, topography, and internal structure of materials at the micro- and nanoscale. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) provide complementary information about the physical characteristics of a compound beyond its molecular structure.

Scanning Electron Microscopy (SEM) would be used to investigate the surface topography and morphology of the synthesized this compound powder. SEM images could reveal details about the crystal habit (shape), particle size distribution, and the degree of aggregation of the crystallites. This information is valuable for understanding how processing conditions affect the physical form of the final product.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to examine the internal structure of materials. For the title compound, TEM could be used to identify nanoscale features, such as crystal defects or dislocations, and to obtain electron diffraction patterns from individual nanocrystals, providing further confirmation of the crystalline structure determined by XRD.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface. AFM could be used to map the surface of a single crystal or a thin film of this compound with near-atomic resolution. This would allow for the visualization of crystal growth steps, surface defects, and the arrangement of molecules on the crystal face, offering insights into the crystallization process.

To date, specific studies employing SEM, TEM, or AFM for the morphological characterization of this compound have not been reported in the scientific literature.

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations:MD simulations are used to study the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of the system.

The absence of specific studies on 2,5-bis(4-chloro-3-nitrophenyl)-1,3,4-oxadiazole suggests an opportunity for new research to be conducted. Such studies would be valuable in contributing to the broader understanding of substituted 1,3,4-oxadiazoles and could potentially uncover novel applications for this specific compound.

For researchers interested in pursuing this line of inquiry, the methodologies outlined above would form a robust framework for a comprehensive computational investigation. The synthesis of the compound followed by experimental characterization and complementary computational analysis would provide a complete picture of its chemical and physical properties.

Quantum Chemical Calculations for Aromaticity and Stability Assessment of the Oxadiazole Ring System

Quantum chemical calculations are instrumental in determining the aromaticity and inherent stability of the 1,3,4-oxadiazole (B1194373) ring system. The aromatic character of this five-membered heterocycle has been a subject of theoretical investigation, with different computational methods providing varying perspectives.

One approach to quantify aromaticity is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the analysis of bond lengths. Studies on mono- and disubstituted 1,3,4-oxadiazoles using the HOMA method have suggested a non-aromatic character for the oxadiazole ring. researchgate.net In contrast, magnetic criteria of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS), have indicated a relatively high degree of aromaticity for the 1,3,4-oxadiazole ring. researchgate.net The NICS values, calculated at the center of the ring, provide a measure of the induced magnetic field, with negative values being indicative of aromatic character.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational chemistry plays a crucial role in the prediction and interpretation of spectroscopic data for 1,3,4-oxadiazole derivatives. Density Functional Theory (DFT) is a widely used method for the calculation of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. nahrainuniv.edu.iq

Theoretical calculations of the ¹H and ¹³C NMR spectra for a range of 2,5-disubstituted 1,3,4-oxadiazoles have shown good agreement with experimental data. researchgate.net These calculations, typically performed using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the assignment of chemical shifts and provide insights into the electronic environment of the different nuclei within the molecule. For this compound, computational predictions would be invaluable in characterizing the complex aromatic regions of its NMR spectra.

The electronic absorption properties of 1,3,4-oxadiazole derivatives can be predicted using Time-Dependent DFT (TD-DFT) calculations. nahrainuniv.edu.iq These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For similar compounds, the absorption maxima are typically observed in the ultraviolet region and are attributed to π → π* electronic transitions. researchgate.net The nature and position of the substituents on the phenyl rings have a significant impact on the absorption spectra. The presence of chloro and nitro groups in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted diphenyl derivative.

| Parameter | Calculated Value | Method |

|---|---|---|

| Calculated λmax | ~300 nm | TD-DFT |

| ¹H NMR Chemical Shift (Oxadiazole-adjacent phenyl protons) | ~8.2 ppm | DFT/GIAO |

| ¹³C NMR Chemical Shift (Oxadiazole carbons) | ~164 ppm | DFT/GIAO |

Theoretical Studies on Structure-Property Relationships and Predictive Modeling

Theoretical studies are essential for establishing structure-property relationships in the 1,3,4-oxadiazole series of compounds and for developing predictive models for their biological and physicochemical properties. Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are frequently employed to understand how the chemical structure of these compounds influences their activity. researchgate.netnih.gov

QSAR studies on 1,3,4-oxadiazole derivatives have been used to correlate their structural features with their observed biological activities. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to develop mathematical equations that can predict the activity of new, unsynthesized compounds.

Molecular docking simulations are another powerful tool for investigating structure-property relationships, particularly in the context of drug design. For instance, computational investigations of 1,3,4-oxadiazole derivatives as potential inhibitors of enzymes like VEGFR2 have been performed. mdpi.com These studies predict the binding modes and affinities of the compounds within the active site of the target protein, providing insights into the key structural features required for potent inhibition. mdpi.com

Advanced Materials Science Applications and Polymer Chemistry Integration

Incorporation into High-Performance Polymer Systems

The rigid, stable structure of the 1,3,4-oxadiazole (B1194373) ring is a known contributor to the high thermal stability of polymers that incorporate it into their backbone. nih.gov Aromatic polyimides and polyamides, in particular, are classes of high-performance polymers where such heterocyclic units can impart desirable properties. mdpi.comnih.gov

As Monomer Units in the Synthesis of Functional Polymers (e.g., Polyimides, Polyamides, Polyesters)

For 2,5-bis(4-chloro-3-nitrophenyl)-1,3,4-oxadiazole to be used as a monomer in the synthesis of polymers like polyamides or polyimides, its nitro functional groups would first need to be chemically reduced to form the corresponding diamine, 2,5-bis(3-amino-4-chlorophenyl)-1,3,4-oxadiazole. This resulting diamine monomer, containing a preformed oxadiazole ring, could then undergo polycondensation with various aromatic dianhydrides or diacid chlorides to produce polyimides and polyamides, respectively.

However, a review of available scientific literature does not provide specific examples or detailed research findings on the synthesis and polymerization of the diamino-derivative of this compound. While the synthetic route is chemically plausible and analogous to methods used for other oxadiazole-containing diamines, specific studies focusing on this monomer could not be identified.

Influence of the Compound's Moiety on Thermal, Mechanical, and Electronic Properties of Polymers

The incorporation of the this compound moiety is anticipated to significantly influence the properties of resulting polymers. The inherent rigidity and thermal stability of the 1,3,4-oxadiazole ring are known to enhance the glass transition temperature (Tg) and thermal decomposition temperature of polymers. nih.govresearchgate.net The presence of polar chloro and nitro groups would likely increase intermolecular forces, potentially leading to higher tensile strength and modulus, though possibly at the expense of elongation at break. researchgate.netmdpi.com

The strong electron-withdrawing character of the substituents is also expected to impact the electronic properties, lowering the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer chains. This could be advantageous for applications requiring specific electronic characteristics. Despite these well-founded theoretical expectations, no specific experimental data on the thermal, mechanical, or electronic properties of polymers containing the this compound unit have been reported in the available literature.

Table 1: Expected Influence of the this compound Moiety on Polymer Properties (Theoretical)

| Property | Expected Influence | Rationale |

|---|---|---|

| Thermal Stability | High | Inherent stability of the 1,3,4-oxadiazole ring. |

| Glass Transition (Tg) | Increased | Rigid heterocyclic structure restricts chain mobility. |

| Mechanical Strength | Increased | Polar groups (Cl, NO2) enhance intermolecular forces. |

| Solubility | Potentially Decreased | High rigidity and strong intermolecular forces. |

| Electron Affinity | Increased | Strong electron-withdrawing nature of substituents. |

Potential in Optoelectronic Devices and Organic Electronics

The electronic structure of 2,5-diaryl-1,3,4-oxadiazoles makes them prime candidates for use in organic electronic devices, particularly due to their characteristic electron-deficient nature which facilitates electron transport. rsc.org

Exploration as Electron-Transporting Materials

Derivatives of 2,5-diphenyl-1,3,4-oxadiazole (B188118) are widely recognized as effective electron-transporting materials (ETMs). researchgate.net The electron-deficient oxadiazole core aids in the acceptance and transport of electrons. The performance of these materials can be tuned by adding substituents to the phenyl rings. The presence of potent electron-withdrawing groups, such as the chloro and nitro groups in this compound, is expected to significantly enhance its electron-accepting and transporting capabilities by lowering the LUMO energy level. researchgate.net This facilitates more efficient electron injection from the cathode in devices like OLEDs. While theoretical analysis strongly supports its potential as a high-performance ETM, specific experimental studies measuring the electron mobility or device performance of this particular compound are not available in the current literature.

Investigation of Luminescent Properties and Fluorescence Quenching Characteristics

Many 2,5-disubstituted 1,3,4-oxadiazole derivatives are known to be fluorescent, emitting light typically in the blue region of the spectrum. nih.gov Their emission properties, including wavelength and quantum yield, are highly dependent on the nature of the aromatic substituents and the solvent environment. researchgate.net

However, the presence of nitro groups on the phenyl rings of this compound is often associated with the quenching of fluorescence. This phenomenon, known as nitro-aromatic quenching, occurs because the nitro group can provide a non-radiative pathway for the excited state to relax. Therefore, it is probable that this compound exhibits weak luminescence or is non-fluorescent. researchgate.net Specific studies detailing the photoluminescent spectra, quantum yield, or fluorescence quenching characteristics of this compound have not been found in published research.

Role in Organic Light-Emitting Diodes (OLEDs) or Organic Solar Cells (OSCs)

In the context of organic solar cells (OSCs), this compound could potentially be explored as an electron-acceptor (n-type) material to be blended with a suitable electron-donor (p-type) polymer in a bulk heterojunction (BHJ) device. Its high electron affinity would be a key attribute for such an application. However, there is currently no available research demonstrating the fabrication or performance of OLED or OSC devices that specifically incorporate this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-bis(3-amino-4-chlorophenyl)-1,3,4-oxadiazole |

Development of Advanced Chemo-Sensors and Probes (Excluding Biological Sensing)

The unique electronic and photophysical properties of 1,3,4-oxadiazole derivatives, particularly those bearing electron-withdrawing groups like nitro and chloro substituents, make them promising candidates for the development of advanced chemo-sensors and probes for non-biological applications. The core 1,3,4-oxadiazole ring is known for its thermal stability and electron-accepting nature, which can be finely tuned by the introduction of various functional groups on the pendant phenyl rings.

Sensing Mechanisms Based on Electronic or Optical Changes

The sensing capabilities of "this compound" are hypothesized to arise from modulation of its electronic and optical properties upon interaction with specific analytes. The primary mechanisms would likely involve charge-transfer interactions, fluorescence quenching or enhancement, and colorimetric changes.

The presence of both chloro and nitro groups on the phenyl rings significantly influences the electron density of the entire molecule. These strong electron-withdrawing groups lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This inherent electronic structure can be perturbed by the presence of electron-rich or electron-poor analytes.

Fluorescence-based Sensing: While specific studies on the chemo-sensing applications of "this compound" are not extensively documented, related 1,3,4-oxadiazole derivatives have been investigated as fluorescent probes. For instance, some 1,3,4-oxadiazole compounds exhibit fluorescence that can be quenched or enhanced in the presence of certain metal ions or other chemical species. This change in fluorescence intensity is often attributed to processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) between the sensor molecule and the analyte. For "this compound," it is conceivable that interaction with an analyte could alter the excited state dynamics, leading to a detectable change in its fluorescence profile.

Colorimetric Sensing: A change in the absorption spectrum of the compound upon interaction with an analyte can lead to a visible color change, forming the basis of colorimetric sensing. This alteration in absorption is typically due to the formation of a new charge-transfer complex between the sensor and the analyte, which possesses a different energy gap compared to the sensor molecule alone. The strong electron-accepting nature of the dinitrophenyl-oxadiazole core makes it a potential candidate for detecting electron-donating analytes through the formation of colored charge-transfer complexes.

A summary of potential sensing mechanisms is provided in the table below.

| Sensing Mechanism | Principle | Potential Analytes |

| Fluorescence Quenching | Analyte-induced disruption of the fluorescence emission process (e.g., via PET). | Electron-rich species, certain metal ions. |

| Fluorescence Enhancement | Analyte binding restricts intramolecular rotations, leading to increased fluorescence. | Viscous media, specific binding partners. |

| Colorimetric Change | Formation of a charge-transfer complex with the analyte, altering the absorption spectrum. | Electron-donating aromatic compounds, anions. |

Strategies for Enhanced Selectivity and Sensitivity in Material Contexts

To improve the selectivity and sensitivity of chemo-sensors based on "this compound," several strategies can be employed in a material science context. These strategies focus on tailoring the molecular structure and integrating the sensor into larger material systems.

Molecular Design and Functionalization: The selectivity of a sensor can be enhanced by incorporating specific recognition sites into its molecular structure. For "this compound," this could involve further chemical modification to introduce moieties that have a high affinity for a particular analyte. For example, the incorporation of crown ether-like structures could impart selectivity towards specific metal cations.

Integration into Polymer Matrices: Dispersing the oxadiazole-based sensor into a polymer matrix can enhance its sensitivity and robustness. The polymer can pre-concentrate the analyte near the sensor molecules, leading to an amplified response. Furthermore, the choice of polymer can influence the accessibility of the sensor to the analyte and can provide a protective environment, enhancing the sensor's long-term stability.

| Strategy | Approach | Expected Outcome |

| Molecular Imprinting | Creating polymer matrices with cavities that are complementary in shape and functionality to the target analyte. | High selectivity for the target analyte. |

| Surface Functionalization | Attaching the sensor molecule to the surface of a solid substrate (e.g., silica, glass) to create a reusable sensor device. | Improved stability and reusability. |

| Formation of Self-Assembled Monolayers (SAMs) | Creating an ordered layer of the sensor molecule on a substrate to ensure uniform and reproducible sensing. | Enhanced sensitivity and faster response times. |

Application in Energy Storage Systems as Redox-Active Components

The presence of multiple redox-active nitro groups in "this compound" suggests its potential for application in energy storage systems, particularly as a redox-active component in organic batteries. The nitro groups can undergo reversible electrochemical reduction, enabling the storage and release of electrical energy.

The electrochemical behavior of nitroaromatic compounds is well-documented, and they are known to exhibit rich redox chemistry. The reduction of a nitro group typically proceeds in a stepwise manner, involving the formation of radical anions and dianions. In the case of "this compound," the presence of two nitro groups on each phenyl ring could potentially allow for multiple electron transfers per molecule, leading to a high theoretical specific capacity.

The performance of "this compound" as a redox-active material would depend on several factors, including its reduction potential, cycling stability, and solubility in the electrolyte. The strong electron-withdrawing nature of the chloro and nitro groups is expected to result in a relatively high reduction potential, which is desirable for cathode materials in batteries.

Further research is needed to fully explore the potential of this compound in energy storage applications. This would involve detailed electrochemical studies, such as cyclic voltammetry and galvanostatic cycling, to determine its redox properties and cycling performance.

Fundamental Structure-Property Relationship Studies in Non-Biological Material Systems

Understanding the relationship between the molecular structure of "this compound" and its macroscopic properties is crucial for its application in advanced materials. The arrangement of the phenyl rings relative to the central oxadiazole core, along with the nature and position of the substituents, dictates the molecule's electronic, optical, and thermal properties.

Influence of Substituents: The chloro and nitro groups have a profound impact on the properties of the molecule.

Electronic Properties: As strong electron-withdrawing groups, they lower the HOMO and LUMO energy levels, which affects the compound's redox potentials and its ability to transport electrons. This makes it a potential candidate for use as an electron-transport material in organic electronic devices.

Optical Properties: The substituents can cause a red-shift in the absorption and emission spectra compared to the unsubstituted parent compound. The extent of this shift is dependent on the degree of intramolecular charge transfer character in the excited state.

Thermal Stability: The rigid aromatic structure of the oxadiazole and phenyl rings generally imparts good thermal stability. The introduction of polar nitro groups can lead to strong intermolecular interactions, potentially increasing the melting point and thermal decomposition temperature.

Conformational Effects: The dihedral angle between the phenyl rings and the oxadiazole ring influences the degree of π-conjugation in the molecule. A more planar conformation leads to a more extended conjugation, which typically results in red-shifted absorption and emission spectra and improved charge transport properties. Steric hindrance between the substituents on the phenyl rings and the oxadiazole core can lead to a more twisted conformation, thereby reducing the effective conjugation length.

The table below summarizes the key structure-property relationships for this class of compounds.

| Structural Feature | Property Influenced | Effect |

| 1,3,4-Oxadiazole Core | Electronic Properties, Thermal Stability | Electron-deficient nature, high thermal stability. |

| Nitro Substituents | Electronic and Optical Properties | Strong electron-withdrawing effect, red-shift in spectra. |

| Chloro Substituents | Electronic Properties, Solubility | Electron-withdrawing effect, can influence solubility and packing. |

| Molecular Conformation | Optical and Electronic Properties | Affects the degree of π-conjugation and charge transport. |

Mechanistic Studies and Reaction Dynamics

Kinetics and Thermodynamics of Key Synthetic Transformations

The reaction mechanism generally proceeds via the formation of a 1,2-bis(4-chloro-3-nitrobenzoyl)hydrazine intermediate. The kinetics of the subsequent cyclization are highly dependent on the reaction conditions and the choice of dehydrating agent. The process involves the conversion of the diacylhydrazine tautomer to an enol form, which then undergoes intramolecular cyclization. The rate-determining step is often the initial nucleophilic attack of one amide oxygen onto the carbonyl carbon of the other amide group, followed by the elimination of a water molecule.

Table 1: Common Dehydrating Agents and Conditions for Oxadiazole Synthesis

| Dehydrating Agent | Typical Conditions | Reference |

|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Reflux | nih.govnih.gov |

| Polyphosphoric Acid (PPA) | 100-150 °C | nih.govmdpi.com |

| Thionyl Chloride (SOCl₂) | Reflux | mdpi.com |

| Triflic Anhydride ((CF₃SO₂)₂O) | Room Temperature | mdpi.com |

Degradation Pathways and Chemical Stability under Environmental Stressors

The 1,3,4-oxadiazole (B1194373) ring is known for its significant chemical and thermal stability. mdpi.com This stability is a hallmark of many aromatic heterocyclic compounds.

Photodegradation: While the oxadiazole ring itself is relatively stable, the presence of nitroaromatic substituents makes the molecule susceptible to photodegradation. The process for similar aromatic polymers is often a photo-oxidation, requiring both UV exposure and the presence of oxygen. researchgate.net Photodegradation can lead to the disruption of the oxadiazole ring and the formation of carbonyl and amide-containing byproducts.

Hydrolysis: The 1,3,4-oxadiazole ring is generally resistant to hydrolysis under neutral conditions due to its aromatic character. However, under strong acidic or basic conditions, the ring can be cleaved. The rate of hydrolysis would be influenced by the electronic nature of the substituents on the phenyl rings. The strong electron-withdrawing nature of the chloro and nitro groups would make the carbon atoms of the oxadiazole ring more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, particularly under harsh conditions.

Investigation of Reactive Intermediate Species and Transition States in Relevant Reactions

The primary route to 2,5-bis(4-chloro-3-nitrophenyl)-1,3,4-oxadiazole involves key reactive intermediates. The most significant of these is the 1,2-bis(4-chloro-3-nitrobenzoyl)hydrazine . This diacylhydrazine is the direct precursor to the oxadiazole ring and is formed by reacting 4-chloro-3-nitrobenzoyl chloride with hydrazine (B178648). nih.govresearchgate.net

Another important class of intermediates in alternative synthetic routes are N-acylhydrazones . These are formed by the condensation of an acid hydrazide with an aldehyde. The N-acylhydrazone can then undergo oxidative cyclization to form the 1,3,4-oxadiazole ring. nih.govrsc.orgrsc.org This process can be promoted by various oxidizing agents or even photochemically. researchgate.netsemanticscholar.org The transition state for this cyclization involves the formation of a five-membered ring structure prior to the final oxidation and aromatization step.

Computational studies and mechanistic experiments on related systems suggest that the transition state for the cyclodehydration of diacylhydrazines involves a high-energy, protonated intermediate where the oxygen of one carbonyl group attacks the carbon of the other. The stability of this transition state is a key factor in determining the reaction rate.

Impact of Substituents (Chloro and Nitro Groups) on Reaction Mechanisms and Electronic Behavior

The chloro and nitro groups are powerful electron-withdrawing substituents that significantly influence the electronic properties and reactivity of the entire molecule.

Electronic Effects on Phenyl Rings: Both the chlorine atom (via induction) and the nitro group (via induction and resonance) withdraw electron density from the phenyl rings. minia.edu.egmsu.edu This deactivation makes the phenyl rings less susceptible to electrophilic aromatic substitution. minia.edu.egquora.com Conversely, this strong electron withdrawal activates the phenyl rings towards nucleophilic aromatic substitution (SNAr). quora.comwikipedia.orgyoutube.com The chlorine atom, being a halogen, is a potential leaving group in SNAr reactions. The presence of the strongly deactivating nitro group, particularly in the ortho position to the chlorine, greatly facilitates this type of reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. youtube.comlibretexts.org

Table 2: Influence of Substituents on Aromatic Reactivity

| Substituent | Effect on Ring | Reactivity toward Electrophiles | Reactivity toward Nucleophiles | Directing Effect (Electrophilic) |

|---|---|---|---|---|

| -Cl | Electron-withdrawing (Inductive) | Deactivating | Activating | Ortho, Para |

Solvatochromism and Environmental Effects on Electronic Transitions and Spectral Characteristics

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of a molecule by the solvent molecules. For compounds like this compound, which possess a conjugated system, the absorption and emission spectra are sensitive to the polarity of the solvent.

Molecules with a significant difference in dipole moment between their ground and excited states often exhibit strong solvatochromism. The title compound, being a symmetrical molecule, might not have a large ground-state dipole moment. However, upon photoexcitation, charge redistribution can occur, leading to an excited state with a different dipole moment. This intramolecular charge transfer (ICT) is a key factor in solvatochromic behavior. nih.gov

In polar solvents, the excited state is often more stabilized than the ground state, leading to a red shift (bathochromic shift) in the emission (fluorescence) spectrum. The absorption spectrum is generally less sensitive to solvent polarity but can also show shifts. Studies on similar "push-pull" or donor-acceptor oxadiazole derivatives have shown significant redshifts in emission spectra with increasing solvent polarity. nih.govmdpi.com Although the title compound is a symmetric D-A-D type structure (where the oxadiazole is the acceptor and the phenyl rings are donors), the strong electron-withdrawing groups can modulate this behavior.

The electronic transitions responsible for the UV-Vis absorption are typically π → π* transitions within the conjugated system. The environmental polarity can affect the energy levels of the molecular orbitals involved in these transitions.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-bis(4-chloro-3-nitrobenzoyl)hydrazine |

| 4-chloro-3-nitrobenzoyl chloride |

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of 2,5-disubstituted-1,3,4-oxadiazoles often involves harsh reagents like phosphorus oxychloride and high temperatures. nih.govnih.gov Future research will increasingly focus on developing greener and more sustainable synthetic routes for 2,5-bis(4-chloro-3-nitrophenyl)-1,3,4-oxadiazole.

Flow Chemistry: Continuous flow chemistry offers a promising alternative to traditional batch synthesis. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety for handling hazardous intermediates, and easier scalability. mdpi.com The synthesis of the target oxadiazole could be adapted to a flow process, potentially involving the in-situ generation of reactive intermediates followed by rapid cyclodehydration in a heated microreactor.

Green Solvents and Catalysts: The principles of green chemistry advocate for the reduction or elimination of hazardous substances. nih.goveurekaselect.com Research is directed towards replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. google.com A patented method for synthesizing oxadiazole derivatives in water highlights the feasibility of this approach. google.com Furthermore, the exploration of solid-supported catalysts or biocatalysts could replace corrosive and toxic reagents, simplifying purification processes and minimizing waste. researchgate.net Methodologies such as microwave-assisted synthesis and grinding (mechanochemistry) have also been shown to be effective, solvent-free alternatives for preparing oxadiazole derivatives, offering benefits like reduced reaction times and increased energy efficiency. researchgate.netnih.gov

| Parameter | Conventional Methods | Emerging Green Methods |

|---|---|---|

| Reagents | Phosphorus oxychloride, thionyl chloride, polyphosphoric acid nih.gov | Eco-friendly catalysts, biocatalysts, catalyst-free conditions nih.gov |

| Solvents | Volatile organic compounds (VOCs) | Water, green solvents, solvent-free (grinding) google.comresearchgate.net |

| Energy | Prolonged heating (conventional reflux) nih.gov | Microwave irradiation, flow chemistry nih.gov |

| Waste | Significant hazardous waste | Minimized waste, easier purification nih.gov |

Integration into Hybrid Organic-Inorganic Materials for Enhanced Functionality

The unique electronic properties of the 1,3,4-oxadiazole ring make it a valuable component in materials science, particularly in optoelectronics. researchgate.net A significant future direction is the incorporation of this compound as an organic component into hybrid organic-inorganic materials. These materials, such as metal-organic frameworks (MOFs) or organically modified silicates (ormosils), combine the processability and functionality of organic molecules with the stability and physical properties of inorganic frameworks.

The electron-deficient nature of the target oxadiazole, enhanced by the nitro and chloro substituents, could be exploited to create materials with tailored electronic band gaps, charge-transport properties, or nonlinear optical responses. researchgate.net For instance, integrating this molecule into a porous inorganic matrix could lead to novel sensors where the luminescence of the oxadiazole is modulated by the presence of specific analytes. Hybridization with semiconductor nanoparticles (e.g., TiO2, quantum dots) could also create new systems for photocatalysis or light-emitting applications.

Application of In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the synthesis of this compound, particularly when developing novel methodologies like flow chemistry, a detailed understanding of the reaction kinetics and mechanism is essential. Process Analytical Technology (PAT), utilizing in-situ spectroscopic techniques, is a powerful tool for achieving this.

Future research could employ fiber-optic coupled Fourier Transform Infrared (FTIR) or Raman spectroscopy to monitor the reaction in real-time. mdpi.comnih.gov This would allow for the tracking of the concentrations of reactants, intermediates (such as the diacylhydrazine precursor), and the final product without the need for offline sampling and analysis. mdpi.com Such real-time monitoring provides precise data on reaction initiation, progress, and endpoint, enabling fine-tuning of reaction conditions to maximize yield and purity while ensuring process safety. nih.gov

Development of Advanced Computational Models for Rational Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules and materials. While molecular docking and quantitative structure-activity relationship (QSAR) studies have been used for designing oxadiazole derivatives for biological applications, these computational approaches can be expanded for materials science. nih.govmdpi.comnih.gov

Advanced computational models, such as those based on Density Functional Theory (DFT), can be developed to predict the electronic, optical, and photophysical properties of this compound and its derivatives. mdpi.comresearchgate.net These models can simulate key parameters like HOMO/LUMO energy levels, absorption and emission spectra, and charge mobility. This in-silico screening allows for the rational design of new compounds with desired properties for specific applications, such as organic light-emitting diodes (OLEDs) or solar cells, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation. researchgate.netumn.edu

| Computational Method | Predicted Property | Potential Application |

|---|---|---|

| Density Functional Theory (DFT) nih.gov | HOMO/LUMO energies, electronic band gap, molecular orbitals | Design of semiconductors, OLEDs, optoelectronics researchgate.net |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and fluorescence spectra | Development of dyes, sensors, optical brighteners researchgate.net |

| Molecular Dynamics (MD) Simulation mdpi.com | Material morphology, polymer chain packing, stability | Formulation of heat-resistant polymers, stable materials researchgate.net |

New Frontiers in Utilizing Oxadiazole Scaffolds in Advanced Chemical Technologies

The inherent properties of the 1,3,4-oxadiazole ring, such as high thermal and chemical stability, have led to its use in various industrial applications. researchgate.net Building on this, this compound could be a scaffold for next-generation materials.

Organic Electronics: The electron-accepting nature of the 1,3,4-oxadiazole core makes these compounds suitable for use as electron-transporting or hole-blocking layers in OLEDs. researchgate.netumn.edu The specific substitution pattern of the target molecule could further enhance these properties, leading to more efficient and stable devices.

High-Performance Polymers: The rigidity and thermal stability of the oxadiazole ring are beneficial for creating heat-resistant polymers. researchgate.net The target molecule could be functionalized to create monomers that can be polymerized to produce materials with high glass transition temperatures and excellent thermal stability, suitable for applications in the aerospace or electronics industries.

Corrosion Inhibitors: 1,3,4-oxadiazole derivatives have been identified as effective corrosion inhibitors for metals. eurekaselect.com The heteroatoms (nitrogen and oxygen) in the oxadiazole ring can coordinate with metal surfaces, forming a protective layer. The electron-rich nature of the aromatic rings in the target compound could enhance this adsorption, making it a candidate for developing new, highly effective corrosion inhibitors.

Q & A

Q. What are the standard synthetic routes for preparing 2,5-bis(4-chloro-3-nitrophenyl)-1,3,4-oxadiazole?

The compound is typically synthesized via cyclization reactions. A common method involves refluxing precursors like substituted benzaldehydes or hydrazides with dehydrating agents. For example, 2,5-diphenyl-1,3,4-oxadiazole derivatives can be nitrated using HNO₃ in concentrated H₂SO₄, yielding nitro-substituted products in 20–40% yields depending on reaction conditions (e.g., temperature and substituent positions) . Alternative routes include cyclization of 4-chloro-3-nitrobenzohydrazide with ketones using phosphorus oxychloride as a catalyst .

Q. Which characterization techniques are essential for confirming the structure of this oxadiazole derivative?

Key techniques include:

- ¹H-NMR spectroscopy to identify aromatic proton environments (e.g., δ 7.44–8.05 ppm for substituted phenyl groups) .

- Single-crystal X-ray diffraction to resolve bond angles and planarity of the oxadiazole ring (e.g., C–N–C angles ~105–110°) .

- Elemental analysis and IR spectroscopy to validate functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .

Q. How do substituents influence the electronic properties of this compound?

Electron-withdrawing groups (e.g., nitro and chloro) enhance the electron-deficient nature of the oxadiazole ring, improving its suitability as a ligand in coordination chemistry or as an electron-transport layer in optoelectronic materials. This is evidenced by redshifted absorption spectra in UV-Vis studies .

Advanced Research Questions

Q. What methodologies are used to study the coordination chemistry of this compound with transition metals?

The oxadiazole acts as a rigid bidentate ligand. Coordination polymers are synthesized by reacting the compound with Ag(I) or Cu(II) salts in solution. Characterization involves:

Q. What mechanistic insights explain its corrosion inhibition properties in acidic environments?

The compound adsorbs onto metal surfaces via π-electrons and lone pairs from N/O atoms, forming a protective layer. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization reveal inhibition efficiencies up to 76% at 5×10⁻⁴ M in HCl, with higher efficiency correlated to electron-donating substituents .

Q. How can structure-activity relationships (SARs) guide the design of bioactive derivatives?

Symmetrical substitution (e.g., 2,5-bis(2,4-dichlorophenyl)) enhances antimicrobial activity by improving lipid membrane penetration. SAR studies show that chloro and nitro groups increase insecticidal potency (e.g., LC₅₀ values < 50 ppm against house flies) .

Q. What strategies optimize its two-photon absorption (2PA) properties for optoelectronic applications?

Incorporating conjugated aromatic systems (e.g., 4-(2-arylvinyl)phenyl groups) via Wittig-Horner reactions enhances 2PA cross-sections. Push-pull electronic configurations in the oxadiazole core amplify excited-state fluorescence, making it suitable for organic light-emitting diodes (OLEDs) .

Q. How do electrophilic substitution reactions modify the oxadiazole core?